

# Spectroscopic analysis (NMR, FTIR) for validation of 2-Methyl-benzamidine structure.

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## Compound of Interest

Compound Name: 2-Methyl-benzamidine

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## Spectroscopic Validation of 2-Methyl-benzamidine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectroscopic validation of the molecular structure of **2-Methyl-benzamidine**. By leveraging Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, this document outlines the expected spectral characteristics and provides detailed experimental protocols for data acquisition. To facilitate a thorough analysis, a comparative approach is employed, referencing the known spectral data of the closely related analogues, 2-Methylbenzamide and Benzamidine.

## Structural Confirmation by NMR and FTIR Spectroscopy

Spectroscopic analysis is a cornerstone of chemical characterization, providing unambiguous confirmation of a molecule's structure. For **2-Methyl-benzamidine**, <sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy are employed to elucidate the carbon-hydrogen framework, while FTIR spectroscopy identifies the key functional groups present.

## Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **2-Methyl-benzamidine** and its structural analogues. The data for 2-Methylbenzamide is sourced from publicly available databases and scientific literature, serving as a primary reference for the validation of the **2-Methyl-benzamidine** structure.

Table 1: Comparative  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ ) in ppm

Proton Assignment	2-Methyl-benzamidine (Expected)	2-Methylbenzamide (Observed) <a href="#">[1]</a>	Benzamidine (Observed)
Ar-H (Aromatic)	7.20 - 7.50 (m)	7.21 - 7.36 (m)	7.40 - 7.80 (m)
-NH <sub>2</sub>	5.50 - 7.50 (br s)	6.34 (br s)	7.00 - 9.00 (br s)
-CH <sub>3</sub>	~2.40 (s)	2.37 (s)	-

Chemical shifts are dependent on the solvent and concentration used. Values are reported in parts per million (ppm) relative to a standard reference.

Table 2: Comparative  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ ) in ppm

Carbon Assignment	2-Methyl-benzamidine (Expected)	2-Methylbenzamide (Observed) <a href="#">[1]</a>	Benzamidine (Observed)
C=N	~165	-	~165
C=O	-	176.40	-
Ar-C (Quaternary)	135 - 140	142.33, 140.33	130 - 135
Ar-CH	125 - 132	135.78, 134.88, 132.21, 130.13	128 - 132
-CH <sub>3</sub>	~20	24.00	-

Chemical shifts are dependent on the solvent and concentration used. Values are reported in parts per million (ppm) relative to a standard reference.

Table 3: Comparative FTIR Absorption Frequencies (cm<sup>-1</sup>)

Functional Group	Vibrational Mode	2-Methyl-benzamidine (Expected)	2-Methylbenzamide (Observed) [2]	Benzamidine (Observed)
N-H	Stretch	3300 - 3500 (m, br)	3100 - 3500 (m, br)	3300 - 3500 (m, br)
C-H (Aromatic)	Stretch	3000 - 3100 (m)	3000 - 3100 (m)	3000 - 3100 (m)
C-H (Aliphatic)	Stretch	2850 - 3000 (m)	2850 - 3000 (m)	-
C=N	Stretch	1630 - 1660 (s)	-	1630 - 1660 (s)
C=O	Stretch	-	~1680 (s)	-
C=C (Aromatic)	Stretch	1450 - 1600 (m)	1450 - 1600 (m)	1450 - 1600 (m)
N-H	Bend	1550 - 1650 (s)	1550 - 1650 (s)	1550 - 1650 (s)

(s) = strong, (m) = medium, (br) = broad

## Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data.

## NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh 5-10 mg of **2-Methyl-benzamidine** for <sup>1</sup>H NMR analysis and 20-50 mg for <sup>13</sup>C NMR analysis.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).

- Transfer the solution to a clean, dry 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-12 ppm

<sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024-4096
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-200 ppm

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

## FTIR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly mix 1-2 mg of the solid **2-Methyl-benzamidine** sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

- Grind the mixture to a fine, homogeneous powder.
- Use a hydraulic press to form a thin, transparent pellet from the powder.

**Data Acquisition:**

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Scan Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32

**Data Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final infrared spectrum.

## Workflow for Structural Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of the **2-Methyl-benzamidine** structure.

Caption: Workflow for the spectroscopic validation of **2-Methyl-benzamidine**.

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## References

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